2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Overview
Description
2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine typically involves the reaction of cyclopropylmethanol with 2-chloropyrimidin-5-ol. The reaction is facilitated by the use of triphenylphosphine and diisopropyl azodicarboxylate in toluene as the solvent. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl boronic acid would produce a biaryl pyrimidine .
Scientific Research Applications
2-Chloro-5-(cyclopropylmethoxy)pyrimidine has several applications in scientific research, including:
Organic synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Catalysis: The compound can be used as a ligand or catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine depends on its specific application. In pharmaceutical contexts, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative or conjugate formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyrimidine: Used in organic synthesis and as an intermediate for pharmaceuticals.
2-Chloro-5-(chloromethyl)pyridine: Utilized in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
Uniqueness
2-Chloro-5-(cyclopropylmethoxy)pyrimidine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities or chemical reactivity profiles .
Properties
IUPAC Name |
2-chloro-5-(cyclopropylmethoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLJCQSVKGFRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702688 | |
Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169677-66-1 | |
Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169677-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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